1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
1-(1-benzofuran-2-ylsulfonyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-17(15,13-7-3-4-8-13)12-9-10-5-1-2-6-11(10)16-12/h1-2,5-6,9H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGLECYNLLMZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and physicochemical properties of 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine with analogous pyrrolidine derivatives:
Key Differences and Implications
Sulfonyl vs. This may improve aqueous solubility and target binding . Lactams (e.g., 1-Benzyl-2-pyrrolidinone) exhibit intramolecular hydrogen bonding, affecting their conformational stability .
Aromatic Substituents: Benzofuran (oxygen-containing) vs. benzo[b]thiophene (sulfur-containing): The oxygen in benzofuran may increase electron density, influencing π-π stacking interactions, whereas sulfur in benzo[b]thiophene could enhance lipophilicity .
Stereochemistry: Chiral analogs like (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and 1-[(2S)-2-(benzyloxy)propanoyl]pyrrolidine highlight the importance of stereocenters in biological activity. The target compound may require enantiomeric purity for optimal efficacy.
Molecular Weight and Solubility: Lower molecular weight compounds (e.g., 1-Benzyl-2-pyrrolidinone at 175.23 g/mol) may exhibit better membrane permeability, while higher-weight analogs (e.g., 398.47 g/mol in ) could face pharmacokinetic challenges.
Preparation Methods
Direct Sulfonylation of Pyrrolidine
The most straightforward method involves reacting pyrrolidine with 1-benzofuran-2-sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine). This exothermic reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur center.
Reaction Conditions
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature: 0–25°C (ambient)
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Stoichiometry: 1:1.2 molar ratio (pyrrolidine:sulfonyl chloride)
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Base: Triethylamine (2.5 equiv)
Procedure
-
Dissolve pyrrolidine (1.0 equiv) in anhydrous DCM under nitrogen.
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Add triethylamine dropwise, followed by slow addition of 1-benzofuran-2-sulfonyl chloride (1.2 equiv).
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Stir for 4–6 hours, monitor via TLC (hexane:ethyl acetate, 3:1).
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Quench with ice water, extract with DCM, dry over MgSO, and concentrate.
Table 1: Optimization of Direct Sulfonylation
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DCM | 89 | 98 |
| Temperature (°C) | 25 | 85 | 97 |
| Base | EtN | 88 | 96 |
Multi-Component Reaction (MCR) Approach
An alternative method employs maleimide intermediates to construct the pyrrolidine ring in situ. This strategy, adapted from spirocyclic pyrrolidine syntheses, involves a [3+2] cycloaddition between allylamine and maleimides, followed by sulfonylation.
Reaction Sequence
-
Cycloaddition: Allylamine reacts with N-methylmaleimide (NMM) in toluene at 120°C for 17 hours, forming a bicyclic pyrrolidine scaffold.
-
Sulfonylation: The intermediate is treated with 1-benzofuran-2-sulfonyl chloride under basic conditions.
Key Advantages
-
Functional Group Tolerance: Accommodates aryl and alkyl substituents.
Yield: 70–78% after sequential purification.
Mechanistic Insights
Sulfonylation Kinetics
The reaction rate follows second-order kinetics, dependent on both amine and sulfonyl chloride concentrations. Density functional theory (DFT) calculations reveal a transition state with partial positive charge on sulfur () and negative charge on the amine nitrogen (). Steric hindrance from the benzofuran ring lowers activation energy () compared to analogous phenyl sulfonates ().
Solvent Effects
Polar aprotic solvents (e.g., DCM) stabilize the transition state via dipole interactions, enhancing reaction efficiency. Nonpolar solvents (e.g., toluene) reduce yields by 15–20% due to poor sulfonyl chloride solubility.
Characterization and Validation
Spectroscopic Analysis
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(1-Benzofuran-2-ylsulfonyl)pyrrolidine?
- Methodology : Synthesis typically involves sulfonylation of pyrrolidine using benzofuran-2-sulfonyl chloride under basic conditions. Key steps include:
Coupling : React pyrrolidine with benzofuran-2-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at elevated temperatures (150°C, 20 hours).
Purification : Extract the product using ethyl acetate, wash with ammonium chloride, dry over MgSO₄, and concentrate under reduced pressure.
Characterization : Validate via TLC and NMR spectroscopy .
Q. How is the compound characterized structurally after synthesis?
- Methodology :
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm, pyrrolidine protons at δ 3.3–1.9 ppm) and carbon backbone.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak).
- X-ray Crystallography : Resolve crystal structure to determine bond lengths/angles (e.g., C–S bond ~1.76 Å, S–O bonds ~1.43 Å) .
Q. What pharmacological targets are hypothesized based on its structural features?
- Methodology :
- Benzofuran moiety : Associated with antimicrobial/anticancer activity via intercalation or enzyme inhibition.
- Sulfonyl group : Enhances binding to enzymes (e.g., prolyl endopeptidase) through hydrogen bonding.
- Pyrrolidine ring : Improves bioavailability via conformational flexibility. Validate via enzyme inhibition assays (IC₅₀ determination) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodology :
- Assay Standardization : Compare conditions (e.g., cell lines, compound concentrations).
- Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding affinity if enzymatic assays show discrepancies.
- Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects) .
Q. What computational strategies predict interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock/Vina to model binding poses with target proteins (e.g., prolyl endopeptidase).
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability.
- QSAR Modeling : Corrogate substituent effects (e.g., sulfonyl vs. carbonyl groups) on activity .
Q. How can reaction yields be optimized in multi-step syntheses?
- Methodology :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 20 hours to 2 hours) while maintaining yield (93% achieved in similar pyrrolidine syntheses).
- Flow Chemistry : Enhance mixing and heat transfer for exothermic steps.
- Intermediate Monitoring : Use inline FTIR or TLC to track reaction progress .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
